

Cross-Referencing Experimental IR Spectrum of 1-Cyclohexylethanol with Leading Databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclohexylethanol

Cat. No.: B074718

[Get Quote](#)

In the field of chemical analysis and drug development, the accurate identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups present in a molecule. This guide provides a comprehensive comparison of an experimental Fourier Transform Infrared (FTIR) spectrum of **1-Cyclohexylethanol** with reference spectra from prominent public databases, namely the National Institute of Standards and Technology (NIST) WebBook and SpectraBase, as accessed through PubChem.

Experimental and Database Infrared Spectra Comparison

The comparison of key vibrational frequencies from the experimental spectrum with those cataloged in established databases reveals a high degree of correlation, confirming the identity of **1-Cyclohexylethanol**. The primary characteristic absorptions include a broad O-H stretch indicative of an alcohol, C-H stretching from the cyclohexyl and ethyl groups, and C-O stretching.

Functional Group	Experimental Wavenumber (cm ⁻¹)	NIST Gas Phase (cm ⁻¹) [1]	SpectraBase ATR-IR (cm ⁻¹) [2]	Vibrational Mode
O-H Stretch	~3370 (broad)	~3640 (sharp, gas phase)	~3360 (broad)	Stretching
C-H Stretch (sp ³)	2924, 2852	2975, 2935, 2860	2923, 2851	Stretching
C-O Stretch	1082	1085	1081	Stretching
C-H Bend	1448	1450	1448	Bending

Note: The experimental spectrum referred to in this guide is the ATR-IR spectrum available from SpectraBase, which is suitable for comparison with typical laboratory-generated spectra of liquid samples. The gas-phase spectrum from NIST shows characteristic differences, such as sharper peaks and a higher frequency for the O-H stretch, due to the absence of intermolecular hydrogen bonding.[1]

Experimental Protocol for Acquiring an ATR-FTIR Spectrum

The acquisition of an Attenuated Total Reflectance (ATR) FTIR spectrum for a liquid sample like **1-Cyclohexylethanol** follows a standardized and straightforward protocol.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- ATR accessory with a crystal (e.g., diamond or zinc selenide)

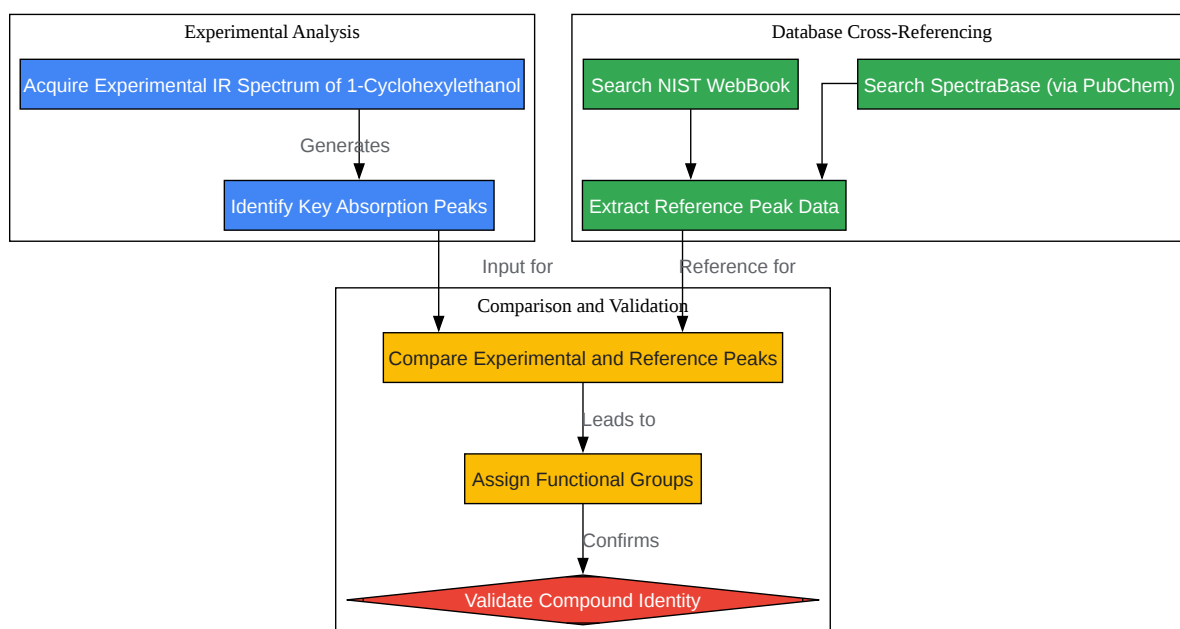
Procedure:

- Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).

- **Sample Application:** A small drop of **1-Cyclohexylethanol** is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.
- **Sample Scan:** The infrared spectrum of the sample is then recorded. The spectrometer passes an infrared beam through the crystal, which reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, creating an absorption spectrum.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The data is typically processed to show percent transmittance or absorbance as a function of wavenumber (cm^{-1}).

Logical Workflow for Spectral Cross-Referencing

The process of validating an experimental spectrum against database entries can be visualized as a logical workflow. This ensures a systematic and thorough comparison for accurate compound identification.



[Click to download full resolution via product page](#)

Workflow for cross-referencing an experimental IR spectrum with databases.

This structured approach, combining experimental analysis with database validation, is a cornerstone of modern chemical research and development, ensuring the reliability and accuracy of compound identification. The open accessibility of databases like the NIST WebBook and PubChem provides an invaluable resource for scientists worldwide.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclohexylethanol [webbook.nist.gov]
- 2. 1-Cyclohexylethanol | C₈H₁₆O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Referencing Experimental IR Spectrum of 1-Cyclohexylethanol with Leading Databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074718#cross-referencing-experimental-ir-spectrum-of-1-cyclohexylethanol-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com